六氰合铂(IV)钾

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

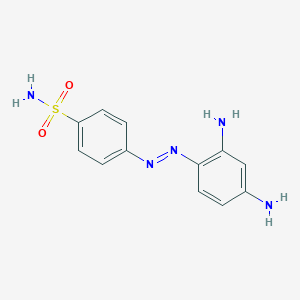

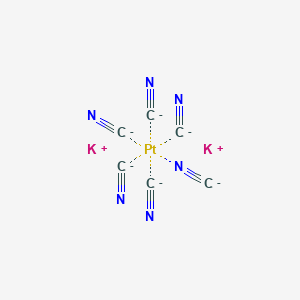

Potassium hexacyanoplatinate(IV) is a complex compound that is not directly described in the provided papers. However, related compounds with similar ligands and metal centers are discussed. For instance, potassium hexafluoroplatinate(IV) is mentioned, which shares the platinum(IV) metal center but has fluoride ligands instead of cyanide . Similarly, potassium tetraethylammonium hexathiocyanatoplatinate(IV) is a related compound with a platinum(IV) center and thiocyanate ligands . These compounds can provide insight into the potential properties and structure of potassium hexacyanoplatinate(IV).

Synthesis Analysis

The synthesis of related platinum(IV) compounds involves the reaction of a platinum salt with the appropriate ligands. For example, potassium tetraethylammonium hexathiocyanatoplatinate(IV) is synthesized by reacting potassium hexathiocyanatoplatinate(IV) with tetraethylammonium chloride in an acetonitrile aqueous solution . This suggests that a similar approach could be used to synthesize potassium hexacyanoplatinate(IV), possibly by reacting a platinum(IV) salt with a potassium cyanide source under suitable conditions.

Molecular Structure Analysis

The molecular structure of potassium hexacyanoplatinate(IV) can be inferred from related compounds. The platinum(IV) ion typically exhibits octahedral coordination geometry. In the case of potassium tetraethylammonium hexathiocyanatoplatinate(IV), the platinum ion is coordinated by six thiocyanate ligands, resulting in an octahedral structure . Similarly, potassium hexafluoroplatinate(IV) also displays an octahedral geometry with six fluoride ligands . It is reasonable to assume that potassium hexacyanoplatinate(IV) would also form an octahedral complex with six cyanide ligands.

Chemical Reactions Analysis

While the specific chemical reactions of potassium hexacyanoplatinate(IV) are not detailed in the provided papers, the reactivity of similar platinum(IV) complexes can be indicative. For instance, potassium hexacyanoferrate(II) is used as a cyanating agent in the presence of a palladium catalyst . This suggests that the cyanide ligands in platinum(IV) cyanide complexes may also exhibit reactivity under certain conditions, potentially acting as cyanating agents or undergoing ligand exchange reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of potassium hexacyanoplatinate(IV) can be extrapolated from the properties of related compounds. For example, potassium tetraethylammonium hexathiocyanatoplatinate(IV) forms large red-brown crystals, indicating that the compound is likely to be crystalline in nature . The crystal structure of potassium hexafluoroplatinate(IV) is based on a hexagonal unit cell, which may suggest that potassium hexacyanoplatinate(IV) could also crystallize in a similar system . The exact physical properties such as melting point, solubility, and density would require empirical determination.

科学研究应用

电化学研究:六氰合铂(IV)钾已在极谱研究中得到检验,其中分析了其在不同溶液中的电化学行为,表明不可逆还原以及通过进一步还原过程形成铂金属的可能性 (Hall & Plowman,1955)。

晶体结构和光吸收:六氰合铂(IV)化合物的晶体结构和光吸收光谱已经过研究,揭示了它们的立方结晶以及配体场对金属离子电子跃迁的影响 (Siebert & Weise,1975)。

氧化加成反应:[Pt(CN)4]2−配合物的氧化加成反应的研究提供了对各种铂(IV)配合物形成的见解,表明在化学合成中的应用 (Brown,Heaton,& Sabounchei,1977)。

抗肿瘤应用:据报道,由六氯合铂(IV)钾合成 [195mPt]-四铂,表明其作为顺铂在癌症治疗中毒性较小的替代品的潜在用途 (Wyrick & Chaney,1990)。

杂化卤化物钙钛矿:氢键在构建与用于光电子的杂化卤化物钙钛矿密切相关的杂化六碘合铂(IV)化合物中的作用已经过研究 (Evans 等人,2018)。

配位化学:对酸性溶液中六氰合锰(III)歧化和六氰合锰(IV)形成的研究提供了对配位化学和动力学的见解 (López-Cueto & Ubide,1986)。

配合物的合成和表征:已经对具有各种配体的 novel 铂(IV)配合物的合成和表征进行了研究,探索了它们的几何构型和细胞毒性 (Djinovic 等人,2010)。

部分氧化和电导率:对四氰合铂酸钾配合物部分氧化和电导率的研究揭示了它们的分子结构和在电子材料中的潜在应用 (Williams 等人,1976)。

安全和危害

Potassium hexacyanoplatinate(IV) can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It’s recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound. Avoid breathing dust/fume/gas/mist/vapors/spray. If it gets in the eyes, rinse cautiously with water for several minutes .

作用机制

Target of Action

The primary target of Potassiumhexacyanoplatinate(IV) is iron ions . Iron ions play a crucial role in various biological processes, including oxygen transport, DNA synthesis, and electron transport .

Mode of Action

Potassiumhexacyanoplatinate(IV) interacts with its targets by forming a stable complex with iron ions . The cyanide groups of the anion bind the iron ions, allowing this complex to interact with a range of compounds .

Biochemical Pathways

The interaction of Potassiumhexacyanoplatinate(IV) with iron ions affects various biochemical pathways. It serves as a reagent for identifying iron in biological samples and determining the existence of iron in water-based solutions . Furthermore, it plays a role in creating iron-containing compounds and in the electroplating process involving iron .

Result of Action

The result of Potassiumhexacyanoplatinate(IV)'s action is the formation of a variety of products. This is due to its capacity to interact with a range of compounds like reducing or oxidizing agents after forming a stable complex with iron ions .

属性

IUPAC Name |

dipotassium;platinum(4+);hexacyanide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6CN.2K.Pt/c6*1-2;;;/q6*-1;2*+1;+4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKPKKPXZORMRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

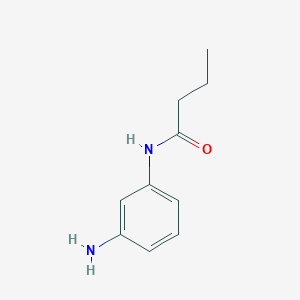

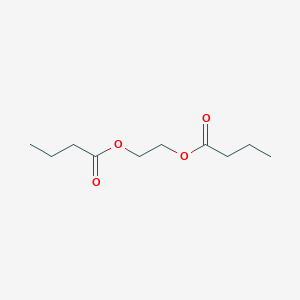

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Pt+4] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6K2N6Pt |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassiumhexacyanoplatinate(IV) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea](/img/structure/B91378.png)

![2-[(2-Oxoindol-3-yl)amino]guanidine](/img/structure/B91390.png)

![Benzo[c][1,2,5]thiadiazol-4-ylmethanol](/img/structure/B91392.png)